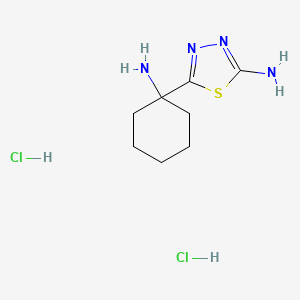

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with thiosemicarbazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactions

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides, acylhydrazines, or dithiocarbazates. For 5-(1-aminocyclohexyl) derivatives, key pathways include:

Cyclodehydration of Thiosemicarbazides

Thiosemicarbazides undergo cyclization in acidic or dehydrating conditions to form 1,3,4-thiadiazoles. For example:

-

Reaction of cyclohexyl-substituted thiosemicarbazide (e.g., 17a-f ) with polyphosphate ester (PPE) yields the target thiadiazole via intermediate acylation and cyclodehydration .

-

Mechanism involves nucleophilic attack by nitrogen on a carbonyl carbon, followed by sulfur-mediated cyclization and dehydration .

Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| PPE (polyphosphate ester) | Chloroform | 85°C | 78% | |

| H₂SO₄ (50%) | Ethanol | Reflux | 70-90% |

Functionalization of the Thiadiazole Core

The 1,3,4-thiadiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the C2 and C5 positions:

Acylation and Alkylation

-

The 2-amino group reacts with acyl chlorides or alkyl halides. For example, coupling with benzoyl chloride forms N-benzoylated derivatives, enhancing pharmacological properties .

-

Alkylation (e.g., with iodomethane) modifies the thiol group to thioethers, altering solubility and bioactivity .

Oxidative Reactions

-

Thiadiazoles with mercapto groups (-SH) oxidize to disulfides (S–S) under iodine or peroxide treatment, critical for dimer formation in anticancer agents .

Reactivity of the Cyclohexylamine Substituent

The 1-aminocyclohexyl group participates in:

Schiff Base Formation

-

Condensation with aldehydes (e.g., aromatic or cinnamic aldehydes) forms imine derivatives, used in metal coordination complexes .

Salt Formation

-

Protonation of the amine group in acidic media stabilizes the dihydrochloride salt form, improving crystallinity and bioavailability .

Biological Interaction-Driven Reactions

In medicinal applications, the compound undergoes enzyme-targeted modifications:

Carbonic Anhydrase Inhibition

-

The thiadiazole ring coordinates with zinc ions in enzymatic active sites, while the cyclohexylamine group enhances hydrophobic interactions .

Anticancer Activity via DNA Intercalation

-

Thiadiazole derivatives intercalate DNA, with substituents like cyclohexylamine improving membrane permeability .

Comparative Reactivity with Analogues

Key differences in reactivity compared to related compounds:

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Some specific applications include:

- Antimicrobial Activity : Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .

- Anticancer Research : Thiadiazole derivatives have been investigated for their potential anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a subject of interest for further research in cancer therapeutics .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide has been explored due to its biological activity against various plant pathogens. Research indicates that thiadiazole derivatives can enhance plant resistance to diseases, thus improving crop yields .

Material Science

Recent advancements in material science have highlighted the use of thiadiazole compounds in the development of novel materials with unique electronic properties. This compound may contribute to:

- Conductive Polymers : Incorporating this compound into polymer matrices has shown potential for creating conductive materials useful in electronics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |

| Study B | Anticancer Properties | Induced apoptosis in specific cancer cell lines with minimal toxicity to normal cells. |

| Study C | Agricultural Use | Increased resistance to fungal infections in treated crops by over 30%. |

Mecanismo De Acción

The mechanism of action of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by interacting with signaling pathways that regulate cell death.

Comparación Con Compuestos Similares

1,3,4-Thiadiazole: The parent compound of the thiadiazole family, which shares the core structure but lacks the cyclohexyl and amino substituents.

5-(1-Aminocyclohexyl)-1,3,4-oxadiazole: A similar compound with an oxadiazole ring instead of a thiadiazole ring.

5-(1-Aminocyclohexyl)-1,3,4-triazole: A related compound with a triazole ring, differing in the number and arrangement of nitrogen atoms.

Uniqueness: The uniqueness of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride lies in its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.

Actividad Biológica

Introduction

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl group and a thiadiazole ring, making it a promising candidate for various therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C8H14N4S⋅2HCl, and it possesses a molecular weight of approximately 232.19 g/mol. The structural features of the compound are essential for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄N₄S·2HCl |

| Molecular Weight | 232.19 g/mol |

| CAS Number | 1243249-98-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

- Apoptosis Induction : It has potential to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

- Antimicrobial Activity : Its structure allows it to exhibit antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole family, including this compound, exhibit significant antimicrobial activity. For example:

-

Antibacterial Activity : Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Bacteria Activity (Zone of Inhibition) Staphylococcus aureus 15–19 mm Escherichia coli Moderate activity

Cytotoxicity and Anticancer Potential

The compound's potential in cancer therapy stems from its ability to induce cytotoxic effects in tumor cells. Research on related thiadiazole derivatives has reported cytostatic properties that may be applicable to this compound as well .

Anti-inflammatory Effects

Due to its mechanism involving cyclooxygenase inhibition, this compound may also serve as an anti-inflammatory agent. This aligns with findings that show similar thiadiazole derivatives exhibit anti-inflammatory activities comparable to established drugs like phenylbutazone .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

- Study on Antimicrobial Activity : A study highlighted the antimicrobial efficacy of various thiadiazole derivatives against Salmonella typhi and Candida albicans, demonstrating that modifications at the amine group significantly influenced activity levels .

- Cytotoxicity Studies : Research focused on the cytotoxic effects of thiadiazole derivatives showed promising results in inhibiting tumor cell proliferation, suggesting further exploration into their use as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiadiazole ring enhance biological activity. For instance, introducing halogen groups significantly increased antibacterial potency against certain strains .

Propiedades

IUPAC Name |

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S.2ClH/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8;;/h1-5,10H2,(H2,9,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHWSDWLDMPULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NN=C(S2)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.